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NFAT Transcription Factor Regulator -

NFAT Transcription Factor Regulator

Catalog Number: EVT-2746952
CAS Number:
Molecular Formula: C17H10F6N4O2
Molecular Weight: 416.28 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Nuclear factor of activated T cells (NFAT) transcription factors are a family of proteins that play a crucial role in regulating gene expression in response to calcium signaling. These proteins are primarily involved in immune responses, particularly in T cells, where they control the transcription of various cytokines, including interleukin-2. The NFAT family consists of five members: NFATc1, NFATc2, NFATc3, NFATc4, and NFAT5. Their activity is tightly regulated by calcium levels and the phosphatase calcineurin, which dephosphorylates NFAT proteins, allowing their translocation to the nucleus and subsequent activation of target genes .

Source

NFAT transcription factors are derived from various cell types, predominantly immune cells such as T lymphocytes and dendritic cells. They are also expressed in non-immune tissues, indicating their broader role in cellular processes beyond immunity .

Classification

NFAT transcription factors can be classified based on their structure and function:

  • Calcium-dependent transcription factors: Activated by calcium signaling through calcineurin.
  • Transcriptional regulators: Involved in the regulation of immune responses and other cellular functions.
Synthesis Analysis

Methods

The synthesis of NFAT transcription factors is primarily regulated at the genetic level through transcription from their respective genes. The activation process involves several steps:

  1. Calcium influx: Triggered by receptor engagement (e.g., T cell receptor stimulation).
  2. Activation of calcineurin: The increase in intracellular calcium activates calcineurin, which dephosphorylates NFAT proteins.
  3. Nuclear translocation: Dephosphorylated NFAT translocates to the nucleus where it binds to DNA and regulates gene expression.

Technical Details

The synthesis and regulation of NFAT involve complex signaling pathways that include various kinases and phosphatases. For instance, casein kinase 1 and glycogen synthase kinase 3 are known to promote NFAT nuclear export by phosphorylating it .

Molecular Structure Analysis

Structure

NFAT proteins share a conserved DNA-binding domain (DBD) and a regulatory domain that includes a nuclear localization signal. The structure is characterized by:

  • DBD: Allows binding to specific DNA sequences.
  • Regulatory domains: Involved in interaction with other proteins and modification by phosphorylation.

Data

The molecular weight of NFAT proteins varies among family members, typically ranging from 80 to 120 kDa. Structural studies have shown that the DBD contains zinc finger motifs essential for DNA interaction .

Chemical Reactions Analysis

Reactions

The primary chemical reactions involving NFAT include:

  • Dephosphorylation: Catalyzed by calcineurin upon calcium signaling.
  • Binding to DNA: Following nuclear translocation, NFAT interacts with specific promoter regions of target genes.

Technical Details

The interaction between NFAT and DNA is influenced by its phosphorylation state; dephosphorylated NFAT exhibits a higher affinity for DNA binding . Additionally, coactivators such as CREB-binding protein enhance its transcriptional activity.

Mechanism of Action

Process

The mechanism of action for NFAT involves several steps:

  1. Calcium signaling: Increases intracellular calcium levels.
  2. Calcineurin activation: Dephosphorylates NFAT.
  3. Translocation to nucleus: Active NFAT migrates into the nucleus.
  4. Gene regulation: Binds to specific DNA sequences alongside other transcription factors (e.g., AP-1) to regulate gene expression.

Data

Studies indicate that NFAT is essential for IL-2 gene transcription in T cells, highlighting its role as a master regulator of immune responses .

Physical and Chemical Properties Analysis

Physical Properties

NFAT proteins are soluble in cellular cytoplasm under resting conditions but become nuclear upon activation. Their solubility is influenced by post-translational modifications.

Chemical Properties

NFATs are sensitive to changes in phosphorylation status, which affects their stability and activity. They interact with various cofactors that modulate their function .

Applications

Scientific Uses

NFAT transcription factors have significant applications in:

  • Immunology research: Understanding T cell activation and differentiation.
  • Therapeutic targets: Developing drugs for autoimmune diseases and transplant rejection by targeting the NFAT pathway.
  • Cell biology: Investigating calcium signaling pathways and their impact on gene expression.

Research into NFAT has implications for improving immunosuppressive therapies and understanding various diseases linked to immune dysfunction .

Molecular Architecture and Evolutionary Context of NFAT Transcription Factors

Structural Domains and Isoform-Specific Features

Rel Homology Domain (RHD) and DNA-Binding Mechanisms

The Rel Homology Domain (RHD) is the structural cornerstone of all NFAT transcription factors, facilitating DNA recognition and binding through a conserved β-sandwich fold resembling that of NF-κB proteins. This ~300-amino acid domain contains two distinct subdomains: an N-terminal specificity-determining region and a C-terminal dimerization interface. The RHD recognizes a core DNA sequence (5′-GGAAA-3′ or variants), but its binding affinity and oligomerization state vary significantly across family members. NFAT1-4 bind DNA primarily as monomers or in cooperation with partner proteins like AP-1 (Fos/Jun), while NFAT5 forms obligate dimers via its C-terminal IPT domain, creating a distinctive V-shaped structure that clamps onto DNA [2] [6] [10].

Isoform-specific variations within the DNA-binding loops critically influence target gene selectivity and binding kinetics. For example, the NFAT5 RHD contains a unique DNA-binding loop where mutations like R217A/E223A/R226A (isoform a numbering) drastically reduce DNA affinity by disrupting electrostatic interactions with the phosphate backbone. Molecular dynamics simulations reveal that DNA binding stabilizes the otherwise flexible NFAT5 dimer, reducing conformational entropy and locking it into a transcriptionally active conformation. In contrast, NFAT1-4 exhibit higher intrinsic DNA-binding affinity but require calcineurin-mediated dephosphorylation for nuclear access [10] [6]. The table below summarizes key DNA-binding characteristics across NFAT isoforms:

Table 1: DNA-Binding Properties of NFAT Isoforms

NFAT IsoformDNA-Binding OligomerCore Recognition SequenceBinding Affinity (Relative)Key DNA-Contact Residues
NFAT1-4Monomer (with AP-1 cooperation)5′-GGAAA-3′HighR171, H175, R176 (NFAT1)
NFAT5Dimer5′-TGGAAA-3′ (ORE)ModerateR217, E223, R226 (NFAT5a)
Amphioxus NFATUnknownUndeterminedLowPartially conserved RHD

NFAT Homology Region (NHR) and Calcineurin Docking Sites

The NFAT Homology Region (NHR), exclusive to calcium-responsive NFAT1-4 isoforms, serves as a regulatory hub integrating calcium signals with transcriptional output. This N-terminal domain (~400 residues) features three conserved subdomains:

  • Serine-Rich Regions (SRRs): Contain multiple phosphorylated serines that mask nuclear localization signals (NLS) in resting cells.
  • Calcineurin Docking Site: A conserved PxIxIT motif (e.g., SPRIEIT in NFAT1) that recruits calcineurin upon calcium influx [6] [2].
  • Nuclear Export Signal (NES): A leucine-rich sequence facilitating CRM1-dependent cytoplasmic shuttling when phosphorylated.

Isoform-specific variations in the PxIxIT motif dictate calcineurin-binding efficiency and activation kinetics. NFAT1 (SPRIEIT) binds calcineurin with higher affinity than NFAT2 (SPRIEIT-like) or NFAT4 (SPRIEIT variant), resulting in differential sensitivity to calcium oscillations. Mutagenesis studies confirm that replacing the NFAT4 PxIxIT with NFAT1’s sequence accelerates nuclear translocation kinetics. Additionally, the NHR contains conserved docking sites for kinases (e.g., GSK3β, CK1, DYRK) that rephosphosphorylate NFAT to terminate signaling [6] [5]. Notably, the neuronal isoform NFAT1-D lacks portions of the C-terminal regulatory domain, contributing to its constitutive nuclear localization and cyclosporine resistance in brain tissues [1].

Transactivation Domains (TADs) and Partner Interaction Motifs

Transactivation domains (TADs) at the N- and C-termini confer functional specificity to NFAT isoforms by recruiting transcriptional coactivators/corepressors and partner transcription factors. These intrinsically disordered regions exhibit the highest sequence divergence across isoforms:

  • NFAT2α/β Isoforms: Generated by alternative promoters, they possess distinct N-terminal TADs. NFAT2β contains an acidic activation domain (AAD) (E/D9-D19) that drives apoptosis via TNFα/FasL induction, while NFAT2α lacks this motif and promotes proliferation. Mutating acidic residues (E9A/D11A/E17A/D19A) in NFAT2β ablates its pro-apoptotic function, converting it into a transforming protein [5].
  • NFAT1-D: This brain-specific isoform retains the regulatory NHR but possesses a unique C-terminal tail enabling constitutive transcriptional activity independent of calcium flux [1].
  • NFAT5: Its C-terminal TAD contains osmotic stress-responsive motifs that recruit coactivators like p300 without requiring dimerization [6].

Partner interaction motifs enable context-specific gene regulation. The NFAT1-4 RHD cooperates with AP-1 (Fos/Jun) on composite elements (e.g., IL-2 promoter), while NFAT5 dimerization facilitates binding to osmotic response elements (OREs). Structural studies show that NFAT:AP-1 cooperativity arises from direct protein-protein contacts between NFAT’s RHD and Jun’s basic domain, forming a stable ternary complex [2] [8].

Table 2: Transactivation Domains in NFAT Isoforms

NFAT IsoformTransactivation Domain (TAD)Key Functional MotifsBiological Impact
NFAT2αN-terminal (alternatively spliced)Basic/Proline-richCell transformation, proliferation
NFAT2βN-terminal (alternatively spliced)Acidic Activation Domain (AAD)TNFα/FasL expression, apoptosis
NFAT1-DC-terminal (brain-specific)Unique hydrophobic tailConstitutive activity in neurons
NFAT5C-terminalOsmotic stress-responsiveOsmolyte transporter regulation

Evolutionary Divergence Among NFAT Family Members

NFAT1–4 vs. NFAT5: Calcium-Dependent vs. Osmotic Stress Pathways

The NFAT family bifurcated early into calcium-responsive (NFAT1-4) and osmotic stress-responsive (NFAT5) lineages, driven by distinct selective pressures. NFAT5 represents the evolutionarily ancestral form, predating the emergence of adaptive immunity. Phylogenetic analyses place its origin in the Ediacaran period (~650 MYA) within early bilaterians like cnidarians and amphioxus (Branchiostoma belcheri). Amphioxus NFAT contains a prototypical RHD but lacks calcineurin docking sites, responding primarily to osmotic stress like vertebrate NFAT5 [3] [7] [4]. In contrast, NFAT1-4 arose later (~550 MYA) via recombination events that fused the RHD with a calcium-regulatory module (NHR), coinciding with vertebrate whole-genome duplications. This innovation linked NFAT activation to calcium signaling, enabling dynamic immune and neuronal responses [3] [6].

Functional divergence is evident in their activation mechanisms:

  • NFAT1-4 Activation: Requires calcium-induced calcineurin activation. Dephosphorylation exposes NLS sequences, enabling nuclear import. Nuclear export kinases (GSK3β, CK1) terminate signaling by rephosphorylating SRR motifs.
  • NFAT5 Activation: Independent of calcium/calcineurin. Responds to hypertonicity via dimerization, nuclear translocation through unique NLS/NES sequences, and transactivation of osmoprotective genes (e.g., SMIT, AR) [6] [10].

Gene knockout phenotypes underscore their distinct roles: NFAT2 KO causes embryonic lethality due to cardiac defects, NFAT1/4 double KO disrupts T-cell selection, while NFAT5 KO leads to severe hypernatremia and immune dysfunction [6].

Table 3: Functional Diversification of NFAT Subfamilies

FeatureNFAT1-4 (Calcium-Responsive)NFAT5 (Osmotic Stress-Sensitive)
OriginVertebrate-specific (~550 MYA)Bilaterian ancestor (~650 MYA)
Activation TriggerCalcium flux, calcineurinHypertonicity, dimerization
Regulatory DomainsNHR with PxIxIT, SRR, SP motifsTonicity-responsive TAD, no NHR
DNA-BindingMonomeric + AP-1 cooperationDimeric via IPT domain
Key Target GenesIL-2, TNFα, FasLSMIT, AR, HSP70

Conserved vs. Species-Specific Functional Adaptations

Despite 650 million years of divergence, core NFAT functions remain remarkably conserved across taxa. Immune regulation is the most ancient role: Lamprey (Lethenteron reissneri) NFAT homologs (Lr-NFAT3/4/5) are expressed in lymphocyte-like cells and upregulated upon pathogen exposure, indicating involvement in primordial innate immunity before the emergence of recombinase-based adaptive systems [4] [8]. Similarly, amphioxus NFAT responds vigorously to LPS, protecting against gram-negative bacteria [7]. Cardiovascular development is another conserved function; zebrafish NFAT2 orthologs regulate valve morphogenesis akin to mammals [3] [6].

Species-specific adaptations, however, fine-tune NFAT functions:

  • Avian NFATc4 Loss: Birds lack NFATc4 due to gene deletion after their divergence from reptiles. This correlates with adaptations in skeletal development and flight-related physiology [3].
  • Rodent Neuronal NFAT1-D: Mice and rats express the brain-specific NFAT1-D isoform with a truncated C-terminus enabling constitutive nuclear activity. This isoform supports synaptic plasticity independent of calcium oscillations, potentially optimizing neural circuit performance in rodents [1].
  • Primate NFAT5 Enhancements: Human NFAT5 contains expanded C-terminal transactivation domains that recruit a broader coactivator repertoire (e.g., BRG1, p300), enhancing osmotic stress responses in renal medullary cells [10].

Positive selection signatures in the transactivation domains of mammalian NFATs correlate with physiological adaptations. For example, the NFAT2β acidic motif (E9-D19) shows elevated dN/dS ratios in rodents, aligning with its pro-apoptotic role in immune homeostasis. Conversely, purifying selection dominates DNA-binding interfaces, preserving RHD structure across vertebrates [3] [5]. These evolutionary dynamics highlight NFAT’s dual role as a conserved sensor of environmental cues and a versatile adaptor to species-specific physiological demands.

Properties

Product Name

NFAT Transcription Factor Regulator

IUPAC Name

N-[4-[5-(difluoromethoxy)-3-(trifluoromethyl)pyrazol-1-yl]phenyl]-3-fluoropyridine-4-carboxamide

Molecular Formula

C17H10F6N4O2

Molecular Weight

416.28 g/mol

InChI

InChI=1S/C17H10F6N4O2/c18-12-8-24-6-5-11(12)15(28)25-9-1-3-10(4-2-9)27-14(29-16(19)20)7-13(26-27)17(21,22)23/h1-8,16H,(H,25,28)

InChI Key

XGCRLPUGFWHAGJ-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1NC(=O)C2=C(C=NC=C2)F)N3C(=CC(=N3)C(F)(F)F)OC(F)F

Solubility

not available

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=C(C=NC=C2)F)N3C(=CC(=N3)C(F)(F)F)OC(F)F

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